molecular formula C22H21N7O B2804574 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(quinolin-8-yl)piperidine-4-carboxamide CAS No. 1286707-08-1

1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(quinolin-8-yl)piperidine-4-carboxamide

货号: B2804574
CAS 编号: 1286707-08-1
分子量: 399.458
InChI 键: GPZYKFMKEQXIQB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(6-(1H-Pyrazol-1-yl)pyridazin-3-yl)-N-(quinolin-8-yl)piperidine-4-carboxamide is a heterocyclic compound featuring a pyridazine core substituted with a pyrazole moiety at the 6-position, linked to a piperidine-4-carboxamide group. The quinolin-8-yl group at the amide nitrogen introduces aromatic and planar characteristics, which may enhance binding to biological targets such as kinases or receptors. For instance, piperidine-carboxamide derivatives are frequently explored for their pharmacokinetic properties and target affinity .

属性

IUPAC Name

1-(6-pyrazol-1-ylpyridazin-3-yl)-N-quinolin-8-ylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N7O/c30-22(25-18-6-1-4-16-5-2-11-23-21(16)18)17-9-14-28(15-10-17)19-7-8-20(27-26-19)29-13-3-12-24-29/h1-8,11-13,17H,9-10,14-15H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPZYKFMKEQXIQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=CC3=C2N=CC=C3)C4=NN=C(C=C4)N5C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(quinolin-8-yl)piperidine-4-carboxamide is a novel synthetic entity that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by empirical data.

Chemical Structure

The compound's structure can be represented as follows:

C19H19N5O\text{C}_{19}\text{H}_{19}\text{N}_5\text{O}

This indicates a complex arrangement of a piperidine ring, a quinoline moiety, and a pyrazole-pyridazine structure, which are known for their diverse biological activities.

Biological Activity Overview

Research has indicated that compounds with similar structural motifs often exhibit a range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The following sections detail specific activities associated with the target compound.

1. Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazole and pyridazine exhibit significant anticancer effects. For instance, compounds structurally related to our target have shown inhibition of cell proliferation in various cancer cell lines:

  • HeLa Cells : In vitro studies indicated that certain derivatives inhibited proliferation with IC50 values ranging from 0.36 µM to 1.8 µM against cyclin-dependent kinases (CDK2 and CDK9) .

2. Anti-inflammatory Properties

The anti-inflammatory potential of related compounds has been extensively documented. For example:

  • A series of pyrazole derivatives showed up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) at concentrations as low as 10 µM . This suggests that the target compound may also exert similar effects due to its structural components.

3. Antimicrobial Activity

The antimicrobial efficacy of pyrazole-containing compounds has been notable:

  • Compounds with a piperidine moiety demonstrated significant activity against various bacterial strains including E. coli and S. aureus . The presence of the quinoline structure in our target compound may enhance its antimicrobial properties.

The mechanism through which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : Many pyrazole derivatives act as inhibitors for key enzymes involved in inflammatory pathways and cancer proliferation.
  • Receptor Modulation : The quinoline moiety may interact with specific receptors such as cannabinoid receptors (CB1), influencing pathways related to pain and inflammation .

Case Studies

Several studies have investigated the biological activities of similar compounds:

StudyCompoundActivityResult
Selvam et al. (2014)Pyrazole derivativesAnti-inflammatory75%-78% inhibition in rat models
Burguete et al. (2014)1-thiocarbamoyl pyrazolesAntimicrobialSignificant activity against E. coli
Chovatia et al. (2022)Pyrazolo[3,4-b]pyridinesAnticancerIC50 values < 1 µM in HeLa cells

科学研究应用

Anticancer Activity

Research indicates that compounds with similar structural motifs have been explored for their anticancer properties. The presence of the pyrazole ring is significant in the design of protein kinase inhibitors (PKIs), which are crucial in cancer therapy due to their role in cell signaling pathways.

  • Case Study : A study on pyrazole derivatives demonstrated their ability to inhibit the activity of various kinases implicated in cancer progression, such as c-Jun N-terminal kinase (JNK). The inhibition of JNK3 has been linked to neuroprotective effects and potential treatment strategies for neurodegenerative diseases .

Neuroprotective Effects

The compound's potential neuroprotective properties are under investigation, particularly regarding its ability to modulate pathways involved in neurodegeneration.

  • Case Study : Inhibitors targeting JNK3 have shown promise in preclinical models for conditions like Alzheimer's disease, highlighting the relevance of similar compounds .

Pharmacological Mechanisms

The pharmacological mechanisms underlying the activity of this compound involve:

  • Kinase Inhibition : The structural components allow for effective binding to kinase domains, disrupting abnormal signaling pathways associated with cancer and neurodegenerative diseases.
  • Bioavailability and Metabolism : Studies suggest that modifications to the piperidine or quinoline moieties can enhance bioavailability and reduce metabolic degradation, improving therapeutic efficacy .

Synthesis and Derivatives

The synthesis of this compound involves multi-step reactions that can be optimized for yield and purity. Variations in substituents on the piperidine or quinoline rings can lead to derivatives with enhanced or altered biological activities.

CompoundSynthesis MethodBiological Activity
Compound AAmide formation followed by reductionPotent JNK inhibitor
Compound BUllman coupling reactionsAnticancer activity against various cell lines

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues and Key Features

The following table summarizes structural and synthetic differences between the target compound and its analogues:

Compound Name / ID Core Structure Key Substituents Molecular Weight Synthesis Method (Yield) Reference
Target Compound : 1-(6-(1H-Pyrazol-1-yl)pyridazin-3-yl)-N-(quinolin-8-yl)piperidine-4-carboxamide Pyridazine + Piperidine-carboxamide Quinolin-8-yl, Pyrazol-1-yl ~434.4 g/mol† Likely reductive amination or coupling Inferred
Compound 50e Pyrido[3,4-d]pyrimidinone 3,4-Dichlorobenzyl-piperidine, Pyrazol-4-yl ~614.6 g/mol Reductive amination (43%)
Compound 4a Piperidine-carboxamide Quinolin-8-yl, 3-Fluorobenzyl ~391.2 g/mol Ester hydrolysis + amidation (33%)
Compound from Pyrazolo[3,4-d]pyrimidinone 6-(2-Hydroxypropan-2-yl)-pyridin-2-yl, 4-(4-Methylpiperazin-1-yl)-anilino 500.6 g/mol Fragment-based synthesis
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine Pyrazole Pyridin-3-yl, Cyclopropylamine 215.2 g/mol Copper-catalyzed coupling (17.9%)

†Calculated based on molecular formula.

Key Observations

Pyridazine vs. Pyrimidinone Cores

The target compound’s pyridazine core distinguishes it from pyrido[3,4-d]pyrimidinone derivatives (e.g., 50e).

Quinoline vs. Benzyl/Phenyl Substituents

The quinolin-8-yl group in the target compound and 4a contrasts with 3,4-dichlorobenzyl (50e) or anilino () groups. Quinoline’s planar structure may enhance π-π stacking in hydrophobic binding pockets compared to bulkier benzyl substituents.

Piperidine-Carboxamide Linkers

The piperidine-4-carboxamide moiety is shared with 4a and 50e.

常见问题

Q. What are the common synthetic routes for synthesizing 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(quinolin-8-yl)piperidine-4-carboxamide, and what analytical techniques are used for structural validation?

Methodological Answer:

  • Synthetic Routes : Multi-step reactions often involve coupling pyridazine and pyrazole moieties via Buchwald-Hartwig amination or Ullmann-type cross-coupling. For example, copper-catalyzed reactions with cesium carbonate as a base (e.g., similar to methods in ) are used to introduce heterocyclic groups. Piperidine-4-carboxamide cores are typically functionalized using carbodiimide-mediated amidation.
  • Structural Validation :
    • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry and substituent positions (e.g., pyrazole C-H protons at δ 7.5–8.5 ppm) .
    • HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H]+ peaks matching theoretical values) .
    • X-ray Crystallography : SHELX software () refines crystal structures to resolve ambiguities in stereochemistry.

Q. How is the purity of this compound typically assessed, and what methods are recommended for confirming its structural integrity?

Methodological Answer:

  • Purity Assessment :
    • HPLC/LCMS : Reverse-phase chromatography (e.g., C18 columns) with UV detection at 254 nm; purity >95% is standard for pharmacological studies.
    • TLC : Monitors reaction progress using silica plates and UV visualization .
  • Structural Confirmation :
    • FT-IR : Identifies functional groups (e.g., amide C=O stretches at ~1650 cm1^{-1}) .
    • Elemental Analysis : Matches calculated C/H/N ratios to experimental values .

Advanced Research Questions

Q. What strategies can be employed to optimize reaction yields in multi-step syntheses of piperidine-carboxamide derivatives?

Methodological Answer:

  • Catalyst Optimization : Use palladium/copper catalysts (e.g., CuBr in ) with ligands like Xantphos to enhance cross-coupling efficiency.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates. Microwave-assisted synthesis reduces reaction time .
  • Purification Techniques : Gradient chromatography (e.g., hexane/ethyl acetate to DCM/MeOH) isolates products; recrystallization from ethanol/water improves crystallinity .

Q. How can researchers resolve contradictions in bioactivity data observed across different assays for this compound?

Methodological Answer:

  • Assay Validation :
    • Dose-Response Curves : Confirm activity across multiple concentrations (e.g., IC50_{50} values in kinase inhibition assays) .
    • Counter-Screens : Test against unrelated targets (e.g., cytochrome P450 enzymes) to rule off-target effects.
  • Mechanistic Studies :
    • Surface Plasmon Resonance (SPR) : Directly measure binding kinetics to targets like CDK2 (referenced in ).
    • Cellular Thermal Shift Assay (CETSA) : Validate target engagement in live cells .

Q. What computational approaches are effective in predicting the biological targets of structurally complex heterocyclic compounds like this one?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., CDK2) or inflammatory targets (e.g., ATX in ).
  • Pharmacophore Mapping : Identify critical features (e.g., hydrogen-bond acceptors in the pyridazine ring) using tools like PharmaGist.
  • Machine Learning : Train models on ChEMBL bioactivity data to predict anti-cancer or anti-viral potential (similar to ’s SARS-CoV-2 inhibitor screening).

Q. How can researchers address challenges in solubility and bioavailability during preclinical development?

Methodological Answer:

  • Salt Formation : Explore hydrochloride or mesylate salts (as in ) to enhance aqueous solubility.
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) on the piperidine-carboxamide moiety.
  • Nanoparticle Encapsulation : Use PLGA or liposomal carriers to improve pharmacokinetics in in vivo models .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。